![molecular formula C22H24N2O3 B610955 SPT Imidazopyridine 1 CAS No. 1933533-18-6](/img/structure/B610955.png)
SPT Imidazopyridine 1
Overview
Description
SPT Imidazopyridine 1 is a potent serine palmitoyl transferase (SPT) inhibitor . It dose-dependently inhibits the incorporation of 14C-serine into ceramide . It also reduces plasma ceramide levels in vivo and increases plasma HDL and reduces vLDL cholesterol levels in rats .
Synthesis Analysis
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Molecular Structure Analysis
The molecular formula of SPT Imidazopyridine 1 is C22H24N2O3 . The structure of imidazopyridine is recognized as a key pharmacophore motif for the identification and optimization of lead structures to increase the medicinal chemistry toolbox .
Chemical Reactions Analysis
SPT Imidazopyridine 1 dose-dependently inhibits the incorporation of 14C-serine into ceramide . It has been used for the rationale design and development of novel synthetic analogs for various therapeutic disorders .
Physical And Chemical Properties Analysis
The molecular weight of SPT Imidazopyridine 1 is 364.44 . It is soluble to 100 mM in DMSO . .
Scientific Research Applications
Optoelectronic Devices
SPT Imidazopyridine 1 derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can serve as emitters in organic light-emitting diodes (OLEDs), contributing to the development of more efficient and durable displays and lighting systems.
Biological Sensors
Due to their versatile optical behaviors, these derivatives can be integrated into biological sensors . They can be used to detect various biological substances or changes in the environment, which is crucial for medical diagnostics and environmental monitoring.
Anti-Cancer Agents
The unique chemical structure of SPT Imidazopyridine 1 allows it to be used in the pharmaceutical field, particularly as anti-cancer agents . Research is ongoing to explore their efficacy in targeting specific cancer cells without harming healthy cells.
Medical Imaging
Imidazopyridine compounds, including SPT Imidazopyridine 1, can act as emitters for confocal microscopy and imaging . Their luminescent properties enable them to be used as markers or contrast agents, enhancing the quality of medical imaging.
Cholesterol Regulation
SPT Imidazopyridine 1 has been shown to influence cholesterol levels in vivo. It can reduce plasma ceramide levels and vLDL cholesterol while increasing plasma HDL . This suggests potential applications in treating dyslipidemia and related cardiovascular diseases.
Energy Conversion
The reversible electrochemical properties of imidazopyridine derivatives make them candidates for energy conversion applications . They could be used in the development of new types of batteries or fuel cells with improved performance.
Future Directions
Imidazopyridine has gained tremendous importance over the past few decades . It has been expeditiously used for the rationale design and development of novel synthetic analogs for various therapeutic disorders . The recent advancements in TB drug discovery and development provide a positive outlook for the future .
properties
IUPAC Name |
2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRYMMKMUTPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spt-IN-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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